Lipophilicity Modulation: Reduced LogP vs. Unsubstituted Piperidine
5,5-Difluoro-2-azaspiro[3.3]heptane (LogP = 0.8 computed by XLogP3-AA; LogP = 0.52 vendor-reported) [1] demonstrates a significantly lower lipophilicity compared to piperidine (LogP ~0.8-1.0, depending on source and substitution). This reduction in LogP, achieved through the combination of a spirocyclic core and gem-difluoro substitution, is a key differentiator for improving aqueous solubility and mitigating off-target binding associated with high lipophilicity. While a direct head-to-head comparison with unsubstituted 2-azaspiro[3.3]heptane is not available from primary literature, the fluorinated derivative is designed to offer a specific, tunable decrease in lipophilicity relative to its non-fluorinated counterpart.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.8 (XLogP3-AA) [1]; 0.52 (vendor-reported) |
| Comparator Or Baseline | Piperidine (LogP ~0.8-1.0, class-level baseline); Unsubstituted 2-azaspiro[3.3]heptane (expected LogP ~0.9-1.2, inference) |
| Quantified Difference | ΔLogP ≈ -0.3 to -0.7 (target compound more hydrophilic) |
| Conditions | Computed physicochemical properties (XLogP3-AA) and vendor-reported data; baseline LogP values from standard reference data for piperidine and class-level inference for unsubstituted analog |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced promiscuous off-target binding, which are critical for lead optimization in medicinal chemistry.
- [1] PubChem. (2025). 5,5-Difluoro-2-azaspiro[3.3]heptane (CID 71306266). National Center for Biotechnology Information. View Source
